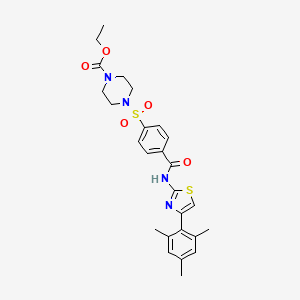

Ethyl 4-((4-((4-mesitylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

Ethyl 4-((4-((4-mesitylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (molecular formula: C23H27N3O7S, molecular weight: 489.543 g/mol) is a piperazine-based small molecule featuring a sulfonyl-linked phenylcarbamoyl group and a mesityl-substituted thiazole moiety . This compound is synthesized via sequential sulfonation and carbamoylation reactions, with the piperazine core serving as a versatile scaffold for functionalization .

Properties

IUPAC Name |

ethyl 4-[4-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5S2/c1-5-35-26(32)29-10-12-30(13-11-29)37(33,34)21-8-6-20(7-9-21)24(31)28-25-27-22(16-36-25)23-18(3)14-17(2)15-19(23)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBQZDGBWJOVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((4-mesitylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The mesityl group is introduced via Friedel-Crafts alkylation.

The piperazine ring is then functionalized with a sulfonyl chloride to introduce the sulfonyl group. The final step involves the coupling of the thiazole derivative with the sulfonyl piperazine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Hantzsch synthesis and the use of automated systems for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-((4-mesitylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 4-((4-((4-mesitylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibits several notable biological activities:

- Analgesic Effects : Similar compounds have shown significant pain relief in animal models through mechanisms involving endocannabinoid modulation.

- Anticancer Activity : Derivatives containing benzo[d]thiazole structures have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting potential use in cancer therapies.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory conditions.

- Antibacterial Properties : Some derivatives exhibit activity against various bacterial strains, indicating potential applications in infectious disease treatment.

Case Study 1: Analgesic Activity

In a study evaluating the analgesic effects of piperazine derivatives, it was found that compounds similar to this compound significantly reduced allodynia in rat models. The mechanism was attributed to the inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids in the brain, correlating with reduced pain responses .

Case Study 2: Anticancer Properties

Research on related compounds demonstrated that they could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The presence of the benzo[d]thiazole group was crucial for this activity, suggesting that this compound may exhibit similar properties .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that compounds with similar structures generally exhibit low toxicity profiles. Studies have shown minimal adverse effects at therapeutic doses, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((4-mesitylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonyl group are likely to play key roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs, their substituents, and biological activities:

Physicochemical Properties

- Lipophilicity : The target compound’s mesityl group increases logP compared to analogs with polar substituents (e.g., methylsulfonyl in ).

- Molecular Weight : Heavier analogs (e.g., at 485.34 g/mol) may face challenges in bioavailability, whereas smaller derivatives (, .78 g/mol) are more drug-like .

Biological Activity

Ethyl 4-((4-((4-mesitylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a thiazole moiety, and various functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 446.54 g/mol.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer treatment, where such inhibition can slow down tumor growth.

- Serotonin Reuptake Inhibition : Similar compounds have shown promise as selective serotonin reuptake inhibitors (SSRIs), which are pivotal in treating depression and anxiety disorders .

- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties, suggesting that this compound could exhibit similar effects against bacterial or fungal pathogens.

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Properties

In a study evaluating various sulfonamide derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiazole derivatives revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound by modifying its chemical structure to enhance potency and reduce side effects. Various analogs have been synthesized and evaluated for their biological activities, leading to promising results in both in vitro and in vivo models.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

- Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation, carbamoylation, and piperazine coupling. Critical parameters include:

- Temperature control : Maintain 0–5°C during sulfonamide bond formation to prevent side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for carbamoyl group coupling to enhance reactivity .

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR to verify regiochemistry of the mesitylthiazole and sulfonylpiperazine moieties .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ≈ 544.64 Da) .

- X-ray crystallography : Resolve stereochemical ambiguities in the piperazine-thiazole linkage .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility .

- Prodrug modification : Introduce ionizable groups (e.g., carboxylate) to the ethyl ester moiety without disrupting the sulfonamide pharmacophore .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Methodological Answer :

- Core modifications : Replace the mesityl group with electron-deficient aryl rings (e.g., 4-CF3-phenyl) to enhance ATP-binding pocket interactions .

- Piperazine substitution : Compare N-ethylcarbamate vs. N-acetyl derivatives to evaluate steric effects on kinase selectivity .

- Biological validation : Test analogs in kinase inhibition panels (e.g., Eurofins KinaseProfiler) and correlate IC50 values with molecular docking (AutoDock Vina) .

Q. How can conflicting data on cytotoxicity and metabolic stability be resolved?

- Methodological Answer :

- Metabolic profiling : Use human liver microsomes (HLMs) to identify oxidative hotspots (e.g., thiazole ring) and guide deuterium incorporation .

- Off-target assays : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to distinguish intrinsic cytotoxicity from metabolism-driven toxicity .

Q. What computational approaches are effective for predicting off-target interactions?

- Methodological Answer :

- Pharmacophore modeling : Map the sulfonamide-carbamoyl motif to known GPCR or ion channel ligands (e.g., Schrödinger Phase) .

- Molecular dynamics (MD) : Simulate binding stability to hERG channels to assess cardiac risk (AMBER force field, 100 ns trajectories) .

Q. How can biotransformation pathways be elucidated to guide lead optimization?

- Methodological Answer :

- Stable isotope labeling : Synthesize deuterated analogs at the piperazine methylene group to track phase I metabolites via LC-MS/MS .

- Cryo-EM studies : Visualize interactions with hepatic transporters (e.g., OATP1B1) to predict clearance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.